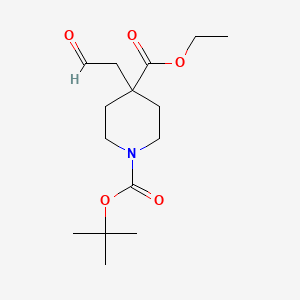

4-(2-氧代乙基)-哌啶-1,4-二甲酸 1-叔丁酯 4-乙酯

描述

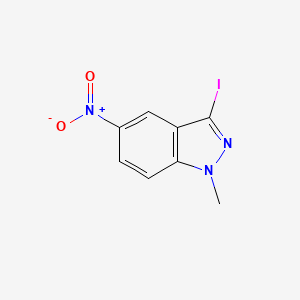

The compound “4-(2-Oxoethyl)-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester” is a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . It contains two ester groups attached to the piperidine ring, which could potentially make it a candidate for prodrug design, where the ester groups could be cleaved in vivo to release active substances.

Molecular Structure Analysis

The piperidine ring in the molecule is a six-membered ring with one nitrogen atom, which makes it a heterocyclic compound. The ester groups are likely to be planar due to the double bond character between the carbonyl carbon and the oxygen. The molecule may exist in different conformations due to the flexibility of the piperidine ring .Chemical Reactions Analysis

The compound contains ester groups, which are susceptible to hydrolysis under both acidic and basic conditions. The piperidine nitrogen could potentially be protonated under acidic conditions, or act as a base under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact structure, stereochemistry, and purity. Generally, esters have higher boiling points than their corresponding carboxylic acids due to their larger size, but lower than alcohols due to the lack of hydrogen bonding .科学研究应用

合成和生物活性

生物活性生物碱的合成:该化合物被用于各种生物活性生物碱的对映选择性合成中,展示了其作为手性构件的通用性 (Passarella 等,2005)。

表征和抗菌活性:该化合物的衍生物被合成和表征,并对其晶体结构进行了分析。这些衍生物显示出中等的抗菌和抗真菌活性 (Kulkarni 等,2016)。

化学合成和表征

哌啶二甲酸衍生物的制备:该化合物用作甜菜碱色素的合成子。探索了包括催化加氢和酯化在内的不同方法来制备其衍生物 (Hermann & Dreiding, 1976)。

生物碱的对映纯合成:它被用于对映纯哌啶生物碱的合成,展示了其在生产特定对映异构体中的适用性 (Passarella 等,2009)。

材料科学和有机化学

受保护衍生物的手性合成:该化合物促进了受保护的 2-取代 4-氧代哌啶衍生物的大规模手性合成,可用于各种化学转化 (Lau 等,2002)。

从丝氨酸生成哌啶衍生物:它有助于不对称合成从丝氨酸中产生的哌啶衍生物,显示了其在创建一系列具有取代哌啶单元的胺中的作用 (Acharya & Clive, 2010)。

分子和结构分析

分子结构分析:进行研究以了解某些衍生物的晶体和分子结构,有助于理解它们的化学性质 (Mamat 等,2012)。

双功能配体的构件:该化合物被用于制备双功能 DTPA 类配体,展示了其在创建复杂分子结构中的用途 (Anelli 等,1999)。

未来方向

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

Similar compounds, such as indole derivatives, have been found to interact with their targets, leading to various biological effects . These interactions can result in changes at the cellular level, potentially influencing processes such as cell proliferation, apoptosis, and signal transduction .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to influence a variety of biochemical pathways . These include pathways related to inflammation, viral replication, cancer progression, and various metabolic disorders .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

属性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-(2-oxoethyl)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-5-20-12(18)15(8-11-17)6-9-16(10-7-15)13(19)21-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHRVOGDAVPTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1396990.png)

![7-Chlorothieno[3,2-b]pyridine oxalate](/img/structure/B1396991.png)

![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/structure/B1396997.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/structure/B1396998.png)

![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)

![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)

![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1397006.png)

![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)

![3-Phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1397013.png)